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Compound of Interest

Compound Name: Benzeneethanol-d5

Cat. No.: B127560

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Benzeneethanol-d5 against its non-
deuterated structural analog, 2-Phenylethanol. The strategic replacement of five hydrogen
atoms with deuterium on the phenyl ring of Benzeneethanol-d5 introduces significant changes
in its physicochemical properties and metabolic stability. This comparison is supported by
spectroscopic data, an examination of the kinetic isotope effect, and detailed experimental
protocols for performance evaluation.

Executive Summary

Deuteration of 2-Phenylethanol to yield Benzeneethanol-d5 offers a strategic advantage in
pharmaceutical and research applications where metabolic stability is a critical factor. The
substitution of hydrogen with deuterium atoms results in a stronger carbon-deuterium (C-D)
bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can
significantly slow down metabolic processes initiated by C-H bond cleavage, a phenomenon
known as the Kinetic Isotope Effect (KIE). Consequently, Benzeneethanol-d5 is expected to
exhibit a longer biological half-life and potentially altered pharmacokinetic and toxicological
profiles compared to 2-Phenylethanol. This guide details the comparative data and the
experimental methodologies required to quantify these performance differences.

Physicochemical and Spectroscopic Data
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A fundamental comparison between Benzeneethanol-d5 and 2-Phenylethanol begins with
their inherent physical and spectroscopic properties. While electronically similar, the mass
difference imparted by deuterium substitution results in distinct spectral characteristics.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b127560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

2-Phenylethanol

Property Benzeneethanol-d5
(Structural Analog)
Molecular Formula CsDsHs0 CsH100
Molecular Weight 127.2 g/mol 122.17 g/mol [1]
CAS Number 35845-63-7 60-12-8[1]
o Colorless liquid with a floral
Appearance Colorless liquid

odor[1]

1H NMR (CDCls)

8 7.35-7.27 (m, OH, aromatic
protons replaced by D), 3.86 (t,
J=6.7Hz 2H),2.89 (t, J=6.7
Hz, 2H), 1.5 (br s, 1H, OH).
Note: Aromatic signals will be

absent.

8 7.35 (m, 2H), 7.27 (m, 3H),
3.86 (t, J = 6.7 Hz, 2H), 2.89 (t,
J = 6.7 Hz, 2H), 2.18 (br, 1H)
(2]

13C NMR (CDCls)

Shifts for the deuterated
phenyl ring will show splitting
due to C-D coupling and may
have slightly different chemical
shifts compared to the non-
deuterated analog. Expected
signals around & 138, 129,
128, 126 (aromatic), 63
(CH20H), 39 (PhCH2).

6 138.63, 129.00, 128.48,
126.3 (aromatic), 63.8
(CH20H), 39.2 (PhCH2)[1]

Mass Spectrum (EI)

Molecular lon (M*): m/z 127.
Key fragments would be
shifted by +5 compared to the
non-deuterated analog (e.g.,

tropylium ion at m/z 96).

Molecular lon (M*): m/z 122[1].
Key fragments at m/z 91
(tropylium ion)[3] and 92.[1]

IR Spectrum (neat)

The C-D stretching vibrations
will appear at a lower
frequency (approx. 2100-2300
cm~1) compared to the C-H
aromatic stretches (approx.
3000-3100 cm™1) in the non-

Broad O-H stretch (~3300

cm~1), aromatic C-H stretch
(~3030 cm™1), aliphatic C-H
stretch (~2940, 2870 cm™1),

C=C aromatic ring stretch

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanol
https://www.rsc.org/suppdata/c9/cy/c9cy00791a/c9cy00791a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanol
https://www.scribd.com/document/531159275/2-phenylethanol-mass-spectrum-interpretation-2
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

deuterated analog. Other (~1600, 1495, 1450 cm™Y), C-
characteristic peaks include a O stretch (~1050 cm™1).
broad O-H stretch around

3300 cm~t and C-O stretch

around 1050 cm™1.

Performance Evaluation: The Kinetic Isotope Effect
in Metabolism

The primary performance advantage of Benzeneethanol-d5 lies in its enhanced metabolic
stability due to the Kinetic Isotope Effect (KIE). The metabolism of 2-Phenylethanol can be
initiated by cytochrome P450 enzymes, which catalyze the hydroxylation of the aromatic ring.
This process involves the cleavage of a C-H bond, which is often the rate-limiting step. By
replacing these hydrogens with deuterium, the energy required to break the C-D bond
increases, thereby slowing down the rate of metabolism.

This enhanced stability can lead to:

 Increased drug exposure (AUC): A slower metabolism rate results in the compound
remaining in the system for a longer period.

e Longer half-life (t%2): This allows for less frequent dosing in therapeutic applications.

* Reduced formation of metabolites: This can potentially lead to a more predictable safety and
toxicity profile.

Below is a diagram illustrating the metabolic pathway of 2-Phenylethanol and the proposed
impact of deuteration.
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4 Metabolism of Benzeneethanol-d5 A
CYP450 Enzymes
(Slower C-D Bond Cleavage
Benzeneethanol-d5 due to KIE) P Oxidized Metabolites
o J
4 Metabolism of 2-Phenylethanol A
CYP450 Enzymes
2-Phenylethanol (C-H Bond Cleavage) > Oxidized Metabolites
(e.g., Phenylacetic acid)
\§ )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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